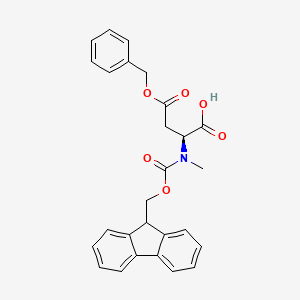

Fmoc-N-Me-Asp(OBzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides protection to the amino group, while the benzyl ester (OBzl) protects the carboxyl group, allowing for selective deprotection and subsequent reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester typically involves the following steps:

Protection of the Amino Group: The amino group of N-methyl-aspartic acid is protected using the Fmoc group. This is achieved by reacting N-methyl-aspartic acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This is done by reacting the Fmoc-protected N-methyl-aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis with high precision and efficiency. The process includes:

- Automated addition of Fmoc-protected amino acids.

- Sequential deprotection and coupling reactions.

- Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.

Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling agents like DCC or HBTU.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal; hydrogenation or trifluoroacetic acid for benzyl ester cleavage.

Coupling: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU).

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc and benzyl ester groups yields N-methyl-aspartic acid.

Peptides: Coupling reactions result in the formation of peptides with N-methyl-aspartic acid as a residue.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-Me-Asp(OBzl)-OH plays a crucial role in the synthesis of peptides through the Fmoc strategy, a widely adopted method due to its efficiency and compatibility with various side-chain protecting groups.

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc protection allows for easy removal under mild basic conditions, facilitating the stepwise assembly of peptides. This method is particularly useful for synthesizing complex peptides that require precise control over amino acid sequences .

- Coupling Reactions : The benzyl ester group in this compound enhances the solubility of the amino acid during coupling reactions, improving reaction yields. It has been successfully used in various coupling reactions to form dipeptides and tripeptides with high efficiency .

Table 1: Comparison of Yields in Peptide Synthesis

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Dipeptide Synthesis | 95 | Mild acidic deprotection |

| Tripeptide Synthesis | 97 | Coupling at elevated temperature |

| Complex Peptide | 90+ | Multiple coupling cycles |

Drug Development

This compound is instrumental in drug discovery and development processes, particularly in the design of peptide-based therapeutics.

- Peptide Therapeutics : The compound's structural features allow for the incorporation of non-natural amino acids into peptides, enhancing their stability and bioactivity. This property is crucial for developing peptides that can withstand enzymatic degradation in biological systems .

- Bioconjugation Techniques : The ability to modify the benzyl ester group facilitates bioconjugation with various biomolecules, such as antibodies or enzymes. This versatility is essential for creating targeted drug delivery systems where peptides are conjugated to therapeutic agents .

Case Studies

Several studies have highlighted the successful application of this compound in peptide synthesis and drug development:

- Study on Cyclosporine Analogues : Researchers employed this compound in synthesizing cyclosporine analogues using a segment condensation approach. This study demonstrated the compound's utility in producing large quantities of complex peptides necessary for therapeutic applications .

- Reactive Extrusion Method : A novel method utilizing reactive extrusion was developed to synthesize longer peptide fragments efficiently. This compound was integral to achieving high yields and excellent diastereomeric excesses in these reactions, showcasing its potential in advanced peptide synthesis techniques .

Mecanismo De Acción

The mechanism of action of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound does not have a specific biological target or pathway, as its primary function is in chemical synthesis.

Comparación Con Compuestos Similares

Fmoc-Aspartic Acid Benzyl Ester: Similar structure but without the N-methyl group.

Fmoc-N-Methyl-Glutamic Acid Benzyl Ester: Similar structure but with an additional methylene group in the side chain.

Fmoc-N-Methyl-Aspartic Acid t-Butyl Ester: Similar structure but with a tert-butyl ester instead of a benzyl ester.

Uniqueness:

N-Methylation: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid Benzyl Ester provides unique steric and electronic properties, influencing the reactivity and stability of the compound.

Benzyl Ester Protection: The benzyl ester group offers a different deprotection profile compared to other ester protecting groups, allowing for selective cleavage under specific conditions.

Actividad Biológica

Fmoc-N-Me-Asp(OBzl)-OH, a derivative of aspartic acid, is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the side-chain carboxyl group. These modifications not only enhance the stability of the peptide during synthesis but also influence its biological activity.

The synthesis of this compound typically involves the use of solid-phase techniques. The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, allowing for sequential coupling of amino acids. The benzyl ester protects the carboxylic acid functionality, facilitating selective reactions during peptide formation.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 299.29 g/mol |

| Melting Point | 135-140 °C |

| Purity | ≥ 97% |

| Optical Activity | [α]22/D -39.0°, c = 0.5% in DMF |

Biological Activity

This compound has been studied for its role in various biological contexts, particularly in enzyme-substrate interactions and protein-protein interactions. The introduction of N-methylation into aspartic acid derivatives can significantly alter their conformational flexibility and biological properties.

The biological activity of this compound is primarily related to its incorporation into peptides that target specific biological pathways. The N-methylation can enhance the stability of peptides against enzymatic degradation and improve binding affinity to protein targets due to increased hydrophobic interactions.

Case Studies and Research Findings

- Peptide Synthesis and Epimerization : Research has shown that the incorporation of N-methylated amino acids like this compound can lead to reduced epimerization during peptide synthesis. A study demonstrated that using N-methylated amino acids in SPPS could minimize unwanted diastereomer formation, thereby improving the yield and purity of synthesized peptides .

- Enzyme Interactions : In studies focusing on enzyme-substrate interactions, peptides containing this compound were utilized to probe binding mechanisms with various enzymes. These studies indicated that the N-methylation alters the interaction dynamics, often resulting in enhanced binding affinities compared to their unmethylated counterparts .

- Biological Assays : Various assays have been conducted to evaluate the biological activity of peptides containing this compound. For example, peptides were tested for their ability to inhibit specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications in metabolic disorders .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXORJMTNSIPAW-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.